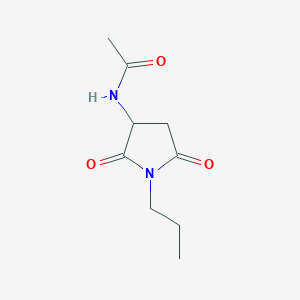

N-(2,5-Dioxo-1-propyl-pyrrolidin-3-YL)acetamide

Description

Properties

CAS No. |

77693-09-5 |

|---|---|

Molecular Formula |

C9H14N2O3 |

Molecular Weight |

198.22 g/mol |

IUPAC Name |

N-(2,5-dioxo-1-propylpyrrolidin-3-yl)acetamide |

InChI |

InChI=1S/C9H14N2O3/c1-3-4-11-8(13)5-7(9(11)14)10-6(2)12/h7H,3-5H2,1-2H3,(H,10,12) |

InChI Key |

SEALNHGFOSBMTN-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C(=O)CC(C1=O)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Amidation Using Carbonyldiimidazole (CDI) Activation

A widely reported and effective method for amidation in related pyrrolidinone derivatives involves the use of carbonyldiimidazole (CDI) as a coupling reagent. This method is supported by literature on the synthesis of amides derived from 3,3-diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetic acid analogs, which share structural similarity with the target compound.

Procedure:

The carboxylic acid precursor of the pyrrolidinone derivative is first activated by CDI to form an imidazolide intermediate. This intermediate then reacts with acetamide or a suitable amine under mild conditions to yield the corresponding N-substituted acetamide. The reaction typically proceeds at room temperature or slightly elevated temperatures in an aprotic solvent such as dichloromethane or tetrahydrofuran.-

- High coupling efficiency

- Mild reaction conditions minimizing side reactions

- Good yields of pure product

Reference:

This method is exemplified in the synthesis of anticonvulsant amides structurally related to this compound, as described in medicinal chemistry research on 3,3-diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetic acid derivatives.

Alkylation of Pyrrolidinone Nitrogen

The introduction of the propyl group at the nitrogen (position 1) of the pyrrolidinone ring is commonly achieved by nucleophilic substitution:

Procedure:

The pyrrolidinone nitrogen is treated with a propyl halide (e.g., 1-bromopropane) in the presence of a base such as potassium carbonate or sodium hydride. The reaction is conducted in an aprotic solvent like dimethylformamide (DMF) or acetonitrile under reflux or ambient temperature, depending on reactivity.-

- Control of stoichiometry to avoid multiple alkylations

- Purification by crystallization or chromatography to isolate the mono-substituted product

Supporting Data:

Alkylation strategies for similar pyrrolidinone derivatives are documented in patent literature describing substituted pyrrolidinone and isoindolone derivatives.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Dioxo-1-propyl-pyrrolidin-3-YL)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or other reduced forms.

Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N-(2,5-Dioxo-1-propyl-pyrrolidin-3-YL)acetamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes.

Mechanism of Action

The mechanism of action of N-(2,5-Dioxo-1-propyl-pyrrolidin-3-YL)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of metabolic enzymes or modulation of signaling pathways .

Comparison with Similar Compounds

Core Heterocyclic Modifications

- Target Compound : Features a 2,5-dioxopyrrolidin ring with a 1-propyl substituent.

- Pyridazinone Derivatives (e.g., N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide): Replace the pyrrolidinone core with a pyridazinone ring, enhancing aromaticity and altering electron distribution. These compounds exhibit FPR2/FPR1 receptor agonism due to methoxybenzyl and bromophenyl substituents .

- The trifluoromethyl group enhances metabolic stability and lipophilicity .

Substituent Variations

- Propyl vs.

- Acetamide Positioning : Unlike N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide (), which positions the dioxopyrrolidin moiety on a thiophene-oxadiazole scaffold, the target compound’s acetamide is directly attached to the pyrrolidin ring, simplifying synthesis but limiting π-system conjugation .

Table 1: Structural and Molecular Properties

| Compound Name | Core Structure | Molecular Weight | Key Substituents |

|---|---|---|---|

| N-(2,5-Dioxo-1-propyl-pyrrolidin-3-YL)acetamide | Pyrrolidinone | ~213.2* | 1-Propyl, 3-acetamide |

| N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-... | Pyridazinone | ~457.3 | 4-Bromophenyl, 3-methoxybenzyl |

| N-(6-Trifluoromethylbenzothiazole-2-yl)-... | Benzothiazole | ~370.3 | CF₃, 3-methoxyphenyl |

| N-[2-(3-Cyclopropyl-oxadiazol-5-yl)thiophen... | Thiophene-oxadiazole | 346.4 | Cyclopropyl, dioxopyrrolidin |

*Estimated based on molecular formula.

Pharmacological and Functional Differences

- Receptor Specificity: Pyridazinone derivatives () activate FPR2 receptors, inducing calcium mobilization in neutrophils, whereas benzothiazole acetamides () may target kinases or inflammatory pathways due to their aromaticity . The target compound’s lack of aromatic substituents suggests alternative mechanisms, possibly involving enzyme inhibition (e.g., proteases or oxidases).

- Bioactivity Profiles: Natural Pyrrole Alkaloids (e.g., N-[4-(2-formyl-5-hydroxymethylpyrrol-1-yl)-butyl]-acetamide): Exhibit antitumor and antioxidant activities, attributed to their formyl and hydroxymethyl groups . Synthetic Cyanacetamides (): Demonstrated cytotoxicity in preliminary assays, influenced by electron-withdrawing cyano groups .

Biological Activity

N-(2,5-Dioxo-1-propyl-pyrrolidin-3-YL)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticonvulsant and antinociceptive research. This article delves into the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies surrounding this compound.

Synthesis and Structural Characteristics

The synthesis of this compound involves the formation of a pyrrolidine ring with a dione structure. This structural motif is significant as it contributes to the compound's biological properties. The presence of the acetamide group enhances its solubility and interaction with biological targets.

Anticonvulsant Activity

This compound has been evaluated for its anticonvulsant properties using various animal models. Notably, studies have demonstrated that derivatives of pyrrolidine-2,5-dione exhibit significant anticonvulsant activity in the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.

| Compound | ED50 (mg/kg) in MES | ED50 (mg/kg) in scPTZ | Protective Index |

|---|---|---|---|

| This compound | 62.14 | 75.59 | Higher than VPA |

In comparative studies, certain derivatives displayed a lower effective dose (ED50) than established anticonvulsants like valproic acid (VPA), indicating a promising therapeutic profile for treating epilepsy .

Antinociceptive Activity

The compound also exhibits notable antinociceptive effects. In experiments involving neuropathic pain models, it was shown to significantly reduce pain responses comparable to standard analgesics. The proposed mechanism involves modulation of voltage-gated sodium channels and L-type calcium channels, which are critical in pain signaling pathways .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the pyrrolidine core can enhance biological activity. For example:

- Substituent Variations : Introduction of different functional groups at specific positions on the pyrrolidine ring affects potency and selectivity.

- Dione Presence : The 2,5-dioxo structure is crucial for maintaining anticonvulsant activity, though not strictly necessary for all derivatives .

Case Studies

- Anticonvulsant Efficacy : A study demonstrated that this compound showed protection in both MES and scPTZ models, with significant improvements in latency to first seizure episode compared to control groups .

- Pain Management : In a neuropathic pain model induced by oxaliplatin, the compound exhibited a marked reduction in pain scores, suggesting its potential as an analgesic agent .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for N-(2,5-Dioxo-1-propyl-pyrrolidin-3-YL)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, analogous pyrrolidinone derivatives are prepared using ethanol as a solvent and piperidine as a catalyst at controlled temperatures (0–5°C) to minimize side reactions. Optimization involves adjusting stoichiometry, reaction time, and temperature gradients to enhance yield and purity. Spectroscopic techniques (e.g., IR, NMR) are critical for monitoring intermediate formation .

Q. How is the crystal structure of this compound determined, and what analytical techniques are essential for structural validation?

- Methodological Answer : X-ray crystallography is the gold standard. Single-crystal diffraction data collected at low temperatures (e.g., 100 K) are refined using software like SHELXL . Hydrogen bonding and steric effects are analyzed via Hirshfeld surfaces. Complementary techniques include mass spectrometry for molecular weight confirmation and NMR for stereochemical assignment .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : While direct safety data for this compound is limited, structurally related pyrrolidinones require fume hoods, nitrile gloves, and safety goggles. Inhalation risks necessitate respiratory protection. Spills are managed with inert absorbents (e.g., sand) and proper disposal protocols .

Advanced Research Questions

Q. What challenges arise in refining the crystal structure of this compound using SHELXL, and how can data contradictions (e.g., twinning, disorder) be resolved?

- Methodological Answer : SHELXL struggles with high thermal motion or partial occupancy in flexible pyrrolidinone rings. Twinning is addressed via HKLF 5 data integration and detwinning algorithms. For disorder, iterative refinement with restraints on bond lengths/angles improves model accuracy. Cross-validation (Rfree) ensures robustness .

Q. How can computational modeling predict the compound’s bioactivity, and what contradictions exist between in silico and experimental data?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) identifies potential binding pockets in target proteins (e.g., enzymes or receptors). Discrepancies arise when solvation effects or conformational flexibility are underestimated. MD simulations (50–100 ns) refine binding free energy calculations (MM-PBSA/GBSA) to align with experimental IC50 values .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer : The electron-deficient pyrrolidinone ring facilitates nucleophilic attack at the carbonyl group. Substituent effects (e.g., propyl groups) are studied via Hammett plots or DFT calculations (B3LYP/6-31G*). Kinetic isotope effects (KIEs) and <sup>13</sup>C NMR shifts validate proposed mechanisms .

Q. How do stereochemical variations (e.g., R/S configurations) impact the compound’s pharmacological profile?

- Methodological Answer : Enantiomers are separated via chiral HPLC (e.g., Chiralpak IA column) and tested in vitro for activity divergence. Circular dichroism (CD) spectra and X-ray crystallography assign absolute configurations. Docking studies reveal stereospecific binding affinities .

Data Contradiction Analysis

- Example : Conflicting NMR and X-ray data may arise from dynamic processes (e.g., ring puckering). Variable-temperature NMR resolves this by identifying coalescence temperatures. For crystallographic ambiguity, high-resolution datasets (d < 0.8 Å) and multipole refinement clarify electron density maps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.